3-Fluoro-4-(methylamino)benzonitrile
Description
Contextualization of Fluorinated Aromatic Systems and Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry
In modern organic chemistry, the incorporation of fluorine into aromatic systems is a widely used strategy to modulate molecular properties. chemicalbook.com The presence of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, making fluorinated aromatics crucial in the development of pharmaceuticals and agrochemicals. cymitquimica.com The carbon-fluorine bond is strong, and fluorine's high electronegativity imparts unique electronic effects that chemists can exploit for fine-tuning molecular behavior. chemicalbook.com
Separately, benzonitrile derivatives, which contain a cyano (-C≡N) group attached to a benzene (B151609) ring, are highly versatile intermediates in chemical synthesis. The nitrile group is a powerful electron-withdrawing moiety and can be chemically transformed into a variety of other functional groups, including amines, amides, and carboxylic acids. This versatility makes benzonitriles valuable building blocks for constructing more complex molecular architectures. Their utility extends to materials science, where they are used in the synthesis of specialty polymers and functional materials. lookchem.com
Unique Structural Features and Electronic Properties of 3-Fluoro-4-(methylamino)benzonitrile as a Target for Investigation
This compound is a substituted aromatic compound with the CAS Number 1157057-81-2. accelachem.com Its structure is defined by a central benzene ring functionalized with three key groups: a nitrile group, a fluorine atom, and a methylamino group. The specific placement of these substituents—nitrile at position 1, fluorine at position 3, and methylamino at position 4—creates a distinct electronic landscape across the molecule.
The electronic properties of the ring are governed by the interplay of inductive and mesomeric (resonance) effects of the substituents.
Nitrile Group (-CN): Acts as a strong electron-withdrawing group through both inductive and mesomeric effects, decreasing the electron density of the aromatic ring.
Fluorine Atom (-F): Exhibits a dual nature. It is strongly electron-withdrawing by induction due to its high electronegativity but is weakly electron-donating through a mesomeric effect by donating lone-pair electrons to the ring. In substituted benzenes, the inductive effect typically dominates.
Methylamino Group (-NHCH₃): Functions as a strong electron-donating group, primarily through its powerful mesomeric effect, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it.
In this compound, the powerful electron-donating methylamino group at C4 is in direct opposition to the electron-withdrawing nitrile group at C1. The fluorine atom at C3 introduces further modulation of the ring's electron density. This push-pull electronic system, combined with the specific substitution pattern, makes the molecule polarized and an interesting subject for studies in physical organic chemistry and as a building block for materials with specific electronic properties.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1157057-81-2 | accelachem.com,, |
| Molecular Formula | C₈H₇FN₂ | accelachem.com |
| Molecular Weight | 150.16 g/mol | accelachem.com |
Overview of Key Research Areas Pertaining to Substituted Aromatic Nitriles and Fluorine Chemistry
The fields of fluorine chemistry and substituted aromatic nitriles are driven by their significant impact on applied sciences. Research involving molecules structurally related to this compound is active in several key areas.
One of the most prominent areas is in medicinal chemistry and drug discovery . Substituted benzonitriles are scaffolds for a wide range of therapeutic agents. The introduction of fluorine can enhance a drug candidate's metabolic stability and cell permeability. Therefore, compounds combining these features are valuable intermediates for synthesizing new biologically active molecules. lookchem.com
In materials science , fluorinated aromatic nitriles are investigated for the creation of high-performance polymers and organic electronic materials. The polarity, thermal stability, and liquid crystalline properties of materials can be precisely controlled by incorporating such building blocks. For example, related fluorinated benzonitriles are used in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs).
Finally, the development of synthetic methodologies remains a core research area. Chemists continue to explore novel, efficient, and selective methods for synthesizing polysubstituted aromatic compounds. Molecules like this compound serve as both targets for new synthetic routes and as versatile starting materials for further chemical elaboration.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXQSJLHWBCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157057-81-2 | |
| Record name | 3-fluoro-4-(methylamino)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategic Chemical Transformations of 3 Fluoro 4 Methylamino Benzonitrile
Precursor-Based Synthetic Routes for the Fluoro- and Methylamino- Substituted Benzonitrile (B105546) Scaffold
The architecture of 3-Fluoro-4-(methylamino)benzonitrile can be assembled through several strategic pathways, primarily differing in the sequence of introducing the fluoro, methylamino, and cyano functionalities. The choice of route often depends on the availability and reactivity of starting materials.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Fluoride (B91410) and Amine Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing both fluorine and amine substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The cyano group (CN) is a strong electron-withdrawing group, which facilitates SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
A highly viable precursor for the synthesis of this compound is 3,4-difluorobenzonitrile (B1296988). In this molecule, the fluorine atom at the C4 position is activated towards nucleophilic attack by the para-cyano group and the meta-fluoro group. The reaction with methylamine (B109427) (CH₃NH₂) proceeds via an addition-elimination mechanism, where the methylamine acts as the nucleophile, attacking the carbon bearing the C4-fluorine. The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com This regioselective displacement yields the desired this compound.
The general mechanism involves two steps:
Addition of the Nucleophile: The amine attacks the electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion. libretexts.org
The reactivity in SNAr reactions is significantly influenced by the nature of the solvent and the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.org
Reductive Amination Approaches for the Formation of the Methylamino Moiety
Reductive amination is a versatile and widely used method for the synthesis of secondary amines. masterorganicchemistry.comorganic-chemistry.org This approach avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com In the context of synthesizing this compound, a plausible pathway involves the reaction of a carbonyl precursor, such as 3-fluoro-4-formylbenzonitrile, with methylamine.
The reaction proceeds in a one-pot fashion, where the aldehyde and methylamine first react to form an intermediate imine (or the corresponding iminium ion under acidic conditions). masterorganicchemistry.commdma.ch This imine is then reduced in situ by a selective reducing agent to form the final secondary amine.
Commonly used reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is mild enough to selectively reduce the imine in the presence of the more reactive aldehyde starting material. masterorganicchemistry.comresearchgate.net
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A popular and less toxic alternative to NaBH₃CN, it is also highly selective for the reduction of imines and protonated imines over ketones and aldehydes. masterorganicchemistry.comacs.org
Cyanation Reactions for Benzonitrile Moiety Formation from Halogenated Precursors
The introduction of the nitrile group is a critical step in forming the benzonitrile scaffold. This can be achieved from an aromatic amine precursor via the Sandmeyer reaction or from an aryl halide through a metal-mediated substitution.
Sandmeyer Reaction: The Sandmeyer reaction provides a classic route to benzonitriles from aryl amines (anilines). wikipedia.orggeeksforgeeks.orgorganic-chemistry.org For the synthesis of this compound, the corresponding aniline (B41778) precursor, 4-amino-3-fluoromethylaniline, would be required. The process involves two main steps: geeksforgeeks.org
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt.
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) with a cyanide group. wikipedia.org
The mechanism of the Sandmeyer reaction is believed to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical, with the loss of nitrogen gas, which then reacts with the copper-cyanide complex to form the final benzonitrile product. wikipedia.org
Metal Cyanide Mediated Substitution: An alternative and widely used modern approach is the palladium-catalyzed cyanation of aryl halides (e.g., bromides or chlorides). researchgate.netnih.govrsc.org This method offers broad functional group tolerance and often proceeds under milder conditions than traditional methods. nih.govorganic-chemistry.org A suitable precursor for this route would be 4-bromo-2-fluoro-N-methylaniline.
The catalytic cycle typically involves:
Oxidative Addition: An active Pd(0) complex reacts with the aryl halide.
Transmetalation/Ligand Exchange: The halide is exchanged for a cyanide group from a cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂, or TMSCN).
Reductive Elimination: The aryl nitrile product is released, regenerating the Pd(0) catalyst. researchgate.net
The choice of ligands for the palladium catalyst is crucial for achieving high yields and preventing catalyst deactivation. researchgate.net
Multi-Step Synthesis Protocols and Yield Optimization in the Preparation of Related Benzonitrile Derivatives
A hypothetical, optimized multi-step synthesis could start from a readily available precursor like 3,4-dichlorobenzonitrile, as outlined in the table below.
Interactive Data Table: Hypothetical Multi-Step Synthesis Protocol
| Step | Reaction | Precursor | Reagents | Conditions | Product | Typical Yield Range (%) |
| 1 | Halogen Exchange Fluorination | 3,4-Dichlorobenzonitrile | KF, Phase-transfer catalyst | High temperature (e.g., 200-290 °C), polar aprotic solvent (e.g., DMI, Sulfolane) | 3,4-Difluorobenzonitrile | 60-85% |
| 2 | Nucleophilic Aromatic Substitution | 3,4-Difluorobenzonitrile | Methylamine (aq. or gas) | Moderate temperature (e.g., 60-100 °C), polar solvent (e.g., DMSO, NMP) | This compound | 85-95% |
Table 1: A plausible two-step synthesis of this compound starting from 3,4-dichlorobenzonitrile. Yields are estimates based on related literature transformations.
Optimization strategies often involve:
Catalyst Screening: For metal-catalyzed steps, screening different metal-ligand combinations is essential to find the most active and selective system. nih.gov
Solvent Effects: The polarity and boiling point of the solvent can dramatically affect reaction rates and selectivity, especially in SNAr and palladium-catalyzed reactions.
Temperature and Concentration Control: Fine-tuning the temperature and reagent concentrations can minimize side reactions and improve the yield of the desired product.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. For the synthesis of this compound, the kinetics and thermodynamics of the SNAr and Sandmeyer reactions are of particular interest.
Analysis of Reaction Kinetics and Thermodynamic Parameters
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, while thermodynamic analysis reveals the energy changes associated with a reaction.
Nucleophilic Aromatic Substitution (SNAr): The kinetics of SNAr reactions are typically studied by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods. The rate of reaction is highly dependent on the nucleophile, the leaving group, and the electronic nature of the aromatic substrate. frontiersin.org Kinetic studies on related systems, such as the reaction of dinitrobenzenes with amines, have shown that the formation of the Meisenheimer complex is usually the rate-determining step. nih.gov
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by measuring rate constants at different temperatures and applying the Eyring equation. These parameters provide information about the energy barrier and the degree of order in the transition state.
Interactive Data Table: Representative Activation Parameters for a Catalyzed SNAr Reaction
| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 1-(4-nitrophenoxy)-2,4-dinitrobenzene with piperidine (B6355638) (catalyzed) | 0.38 | -55.4 |
Table 2: Activation parameters for the catalyzed SNAr reaction of a model dinitrobenzene with piperidine in acetonitrile. The low enthalpy and highly negative entropy of activation are characteristic of a highly organized, associative transition state typical for these reactions. nih.gov
Sandmeyer Reaction: The Sandmeyer reaction is known to be exothermic, and thermal safety is a key consideration for its scale-up. acs.org Reaction calorimetry can be used to measure the heat flow during both the diazotization and the subsequent cyanation step. This data allows for the calculation of the total heat of reaction and the adiabatic temperature rise, which are critical parameters for ensuring process safety. For example, calorimetric studies of a representative Sandmeyer reaction have measured heat emissions of around 315 W/L, with calculated adiabatic temperature rises of 7-9 K for the diazotization step, indicating a manageable but significant exotherm. acs.org
The radical mechanism of the Sandmeyer reaction implies a complex kinetic profile, often influenced by the concentration and nature of the copper catalyst and the stability of the intermediate aryl radical. wikipedia.org
Elucidation of Reaction Intermediates and Transition States
The synthetic routes to this compound, such as the nucleophilic aromatic substitution (SNAr) on an activated difluoro precursor (e.g., 3,4-difluorobenzonitrile) with methylamine, are governed by well-established mechanistic principles. The key step in this process is the attack of the nucleophile (methylamine) on the electron-deficient aromatic ring. masterorganicchemistry.com This reaction proceeds through a stepwise addition-elimination mechanism. nih.gov
The formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is the rate-determining step. masterorganicchemistry.comlibretexts.org In this intermediate, the negative charge is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.org For the reaction of 3,4-difluorobenzonitrile with methylamine, the attack occurs at the C-4 position, para to the electron-withdrawing nitrile group. The resulting Meisenheimer intermediate is stabilized by resonance delocalization of the negative charge onto the cyano group.
Chemical Reactivity and Derivatization Pathways of this compound
The chemical reactivity of this compound is dictated by the interplay of its three distinct functional groups: the nitrile, the methylamino group, and the substituted aromatic ring. Each of these sites can be targeted for specific chemical modifications, leading to a diverse range of derivatives.
Transformations of the Nitrile Group (e.g., Hydrolysis to Carboxylic Acids or Amides)
The nitrile group (–C≡N) is a versatile functional handle that can be converted into other important chemical moieties, most notably amides and carboxylic acids, through hydrolysis. libretexts.org The specific product obtained depends on the reaction conditions. chemguide.co.uk
Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions by heating under reflux. libretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., dilute hydrochloric acid) initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (3-Fluoro-4-(methylamino)benzoic acid) and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uknumberanalytics.com
Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., sodium hydroxide (B78521) solution) also proceeds through an amide intermediate but yields the carboxylate salt (sodium 3-fluoro-4-(methylamino)benzoate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Partial Hydrolysis to Amide: The hydrolysis of nitriles to carboxylic acids proceeds via an amide intermediate. chemistrysteps.com Under carefully controlled, milder conditions, it is possible to stop the reaction at the amide stage (yielding 3-Fluoro-4-(methylamino)benzamide). This is often challenging because the amide can be hydrolyzed more readily than the starting nitrile under harsh conditions. chemistrysteps.com However, specific methods have been developed to favor amide formation.
Using alkaline hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com
Catalytic systems, such as those employing manganese dioxide or ruthenium hydroxide, can facilitate the hydration of nitriles to amides with high selectivity. organic-chemistry.orggoogle.com
| Transformation | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Full Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | 3-Fluoro-4-(methylamino)benzoic acid | chemguide.co.uk |
| Full Hydrolysis (Basic) | 1. NaOH(aq), heat (reflux) 2. H3O+ | 3-Fluoro-4-(methylamino)benzoic acid | libretexts.org |
| Partial Hydrolysis (Amide) | Alkaline H2O2, mild heat | 3-Fluoro-4-(methylamino)benzamide | commonorganicchemistry.com |
Reactions of the Methylamino Group (e.g., Alkylation, Acylation, Nucleophilic Substitution Reactions)
The secondary amine (methylamino group) is a nucleophilic center and can undergo a variety of common amine reactions.
Acylation: Primary and secondary amines readily react with acylating agents such as acid chlorides and anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.in This acylation of the methylamino group in this compound would yield an N-acyl-N-methyl derivative. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, driving the reaction to completion. ncert.nic.in
Alkylation: Direct alkylation of the methylamino group with alkyl halides is possible but often challenging to control. wikipedia.org The secondary amine product is often more nucleophilic than the starting amine, leading to a high propensity for overalkylation and the formation of a quaternary ammonium salt. masterorganicchemistry.com More controlled and selective N-alkylation can be achieved using alternative methods:
Reductive Amination: This involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the more substituted amine.
Borrowing Hydrogen Catalysis: Modern methods allow for the N-alkylation of amines with alcohols using ruthenium or iridium catalysts. This process avoids the use of alkyl halides and generates water as the only byproduct. nih.gov
Reactivity of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Directed Ortho Metalation, Halogen-Lithium Exchange)
The reactivity and regioselectivity of the aromatic ring are influenced by the electronic properties of the three substituents.
-NHMe (Methylamino): A strongly activating, ortho-, para-directing group due to the lone pair on nitrogen donating electron density into the ring via resonance. wikipedia.orglkouniv.ac.in
-F (Fluoro): A deactivating group due to its inductive effect, but it is ortho-, para-directing because of resonance donation from its lone pairs. libretexts.org
-CN (Cyano/Nitrile): A strongly deactivating, meta-directing group due to both inductive and resonance electron withdrawal. lkouniv.ac.in
Electrophilic Aromatic Substitution (EAS): In EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions), the powerful activating and directing effect of the methylamino group dominates the other substituents. byjus.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position is already occupied by the nitrile group, so substitution is directed to the ortho positions (C3 and C5). The C3 position is occupied by fluorine, leaving the C5 position as the most likely site for electrophilic attack.
Directed Ortho Metalation (DoM): DoM is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. organic-chemistry.org The heteroatom of the DMG coordinates to the lithium, delivering the base to the adjacent proton. wikipedia.org
While a secondary amine itself is not an ideal DMG due to its acidic N-H proton, it can be converted into a more effective one, such as an N-Boc carbamate (B1207046) or a tertiary amide. For this compound, after protection of the amine, the DMG would direct lithiation to the C3 position (ortho to the amine). This would generate a potent aryllithium nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C3 position, displacing the fluorine atom.
Oxidation and Reduction Processes of Functional Groups
Reduction of the Nitrile Group: The nitrile group can be readily reduced to a primary amine using various reducing agents. Common methods include:
Catalytic hydrogenation (e.g., H₂, Raney Nickel, or Palladium on carbon).
Chemical reduction with reagents like Lithium Aluminum Hydride (LiAlH₄). This transformation would convert this compound into (3-Fluoro-4-(methylamino)phenyl)methanamine.
Oxidation of the Methylamino Group: The oxidation of N-methylaniline has been studied and can lead to a variety of products depending on the oxidant and reaction conditions. nih.govasianpubs.org Chemical oxidation with agents like dichromate can lead to the formation of polymeric materials (polyaniline derivatives) or quinone-like structures. asianpubs.orgresearchgate.net Tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines to form N-arylformamides has also been reported using copper and TEMPO. researchgate.net
Coupling Reactions (e.g., Cross-Coupling Reactions with Other Aromatic Systems)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. researchgate.net While this compound itself is not primed for this reaction, it could be synthesized from a precursor like 4-bromo-3-fluorobenzonitrile (B163030). Alternatively, a halogen (e.g., Br or I) could be introduced onto the ring via electrophilic aromatic substitution, creating a handle for a subsequent Suzuki coupling to form a biaryl structure. The C-F bond itself can, under specific catalytic conditions, participate in cross-coupling, though this is less common than using heavier halides. researchgate.net
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org The synthesis of this compound itself is an example of C-N bond formation. The Buchwald-Hartwig amination provides a powerful catalytic method for this type of transformation, coupling an aryl halide or sulfonate with an amine. acsgcipr.org For instance, 4-bromo-3-fluorobenzonitrile could be coupled with methylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand to generate the target molecule. nih.govorganic-chemistry.org
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitrile | Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |
| Methylamino | Acylation | Acetyl Chloride / Pyridine | N-acetyl-N-methyl Amide |
| Aromatic Ring | Electrophilic Substitution | Br₂ / FeBr₃ | Bromination at C5 |
| Suzuki Coupling (via Halogenated Precursor) | Ar-B(OH)₂, Pd Catalyst, Base | C-C bond formation (Biaryl) |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation
The unambiguous identification of 3-Fluoro-4-(methylamino)benzonitrile is achieved through a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy. Each technique provides complementary information, culminating in a comprehensive structural and electronic profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR for Positional and Conformational Analysis)
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton of the methylamino group, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and the adjacent fluorine atom. By analogy with similar compounds like 3-Amino-4-(methylamino)benzonitrile, the aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The N-H proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration, while the methyl protons would present as a sharp singlet or a doublet (if coupled to the N-H proton) in the upfield region (around 2.8-3.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the nitrile group (C≡N) is expected to resonate in the far downfield region (around 118-122 ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-donating methylamino group and the electron-withdrawing fluoro and cyano groups. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The methyl carbon of the amino group will appear in the upfield region of the spectrum.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for fluorinated compounds. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. The fluorine signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of its position.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be used to probe the electronic environment of the two nitrogen atoms. The nitrile nitrogen would have a chemical shift distinct from the amino nitrogen, reflecting their different hybridization and chemical environments.
Predicted NMR Data Summary (Note: These are predicted values based on analogous structures and may vary from experimental results.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| Aromatic CH | 6.7 - 7.4 | m | |
| NH | 4.5 - 5.5 | br s | |
| CH₃ | 2.8 - 3.0 | d | J(H,H) ≈ 5 |
| ¹³C NMR | |||
| C-CN | 118 - 122 | s | |
| C-F | 150 - 155 | d | ¹J(C,F) ≈ 240-250 |
| Aromatic C | 100 - 145 | m | |
| CH₃ | 30 - 35 | q | |
| ¹⁹F NMR | |||
| Ar-F | -120 to -140 | m |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound.
For this compound (C₈H₇FN₂), the expected monoisotopic mass is approximately 150.0593 Da. HRMS would be able to confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:
Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 135.
Loss of hydrogen cyanide (HCN): a characteristic fragmentation of benzonitriles, resulting in a fragment ion at m/z 123.
Cleavage of the C-F bond: although generally strong, some fragmentation involving the loss of a fluorine radical might be observed.
Predicted Mass Spectrometry Data
| Property | Predicted Value |
| Molecular Formula | C₈H₇FN₂ |
| Monoisotopic Mass | 150.0593 Da |
| Major Predicted Fragments (m/z) | |
| [M]⁺ | 150 |
| [M - CH₃]⁺ | 135 |
| [M - HCN]⁺ | 123 |
Vibrational Spectroscopy (Infrared and Raman) for Identification of Functional Group Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it an excellent tool for functional group identification.
For this compound, the key expected vibrational frequencies are:
C≡N Stretch: A strong, sharp absorption in the IR spectrum, typically around 2220-2240 cm⁻¹, is a definitive indicator of the nitrile group.
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.
C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹, which is characteristic of the aryl-fluorine bond.
Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹.
Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-H Bending: Vibrations for the methyl group will appear in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak in the IR spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Bending | 1400 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Electronic Spectroscopy and Photophysical Behavior
The electronic properties and excited-state behavior of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and how it behaves upon absorption of light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The presence of the electron-donating methylamino group and the electron-withdrawing cyano group will likely lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzonitrile (B105546). The fluorine substituent will also subtly influence the position and intensity of the absorption maxima.
Fluorescence Spectroscopy and Excited-State Dynamics in Aminobenzonitriles
Many aminobenzonitrile derivatives are known to exhibit interesting fluorescence properties, often characterized by dual fluorescence in polar solvents. colorado.edu This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. mdpi.com Upon photoexcitation, the molecule initially reaches a locally excited (LE) state. In polar solvents, this can be followed by a conformational change (twisting of the amino group relative to the aromatic ring) to form a more polar, charge-separated TICT state, which then emits at a longer wavelength (a larger Stokes shift) than the LE state.
Solid-State Structural Characterization via X-ray Diffraction
While a single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, analysis of closely related structures provides insight into the potential solid-state conformation and intermolecular interactions.
An X-ray diffraction study of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile reveals key structural features of the substituted benzonitrile ring. nih.gov In this analog, the molecule is bent, with a dihedral angle of 70.9° between its two aromatic rings. The crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, which link the molecules into zigzag chains. nih.gov For this compound, one would anticipate similar N—H···N or N—H···F hydrogen bonding interactions to play a significant role in defining the crystal packing arrangement. The planarity of the benzonitrile core and the orientation of the methylamino group would be key determinants of the supramolecular architecture.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₈FNO₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 5.9308 (2) | nih.gov |
| b (Å) | 10.9695 (3) | nih.gov |
| c (Å) | 14.7966 (4) | nih.gov |
| α (°) | 100.5010 (10) | nih.gov |
| β (°) | 98.6180 (10) | nih.gov |
| γ (°) | 103.8180 (10) | nih.gov |
| Volume (ų) | 900.07 (5) | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methylamino Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for determining ground state properties. For 3-Fluoro-4-(methylamino)benzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net
Mulliken population analysis or Natural Bond Orbital (NBO) analysis derived from DFT calculations reveals the electronic charge distribution across the molecule. scholarsresearchlibrary.com In this compound, the nitrogen of the methylamino group and the fluorine atom are expected to exhibit negative charges, while the nitrile nitrogen also carries a significant negative charge, highlighting the electron-donating and withdrawing centers.
A crucial aspect of DFT is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov For this molecule, the HOMO is typically localized on the electron-rich phenyl ring and the methylamino group, whereas the LUMO is concentrated around the electron-withdrawing benzonitrile (B105546) moiety. A small HOMO-LUMO gap would suggest high reactivity and the possibility of intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples based on typical calculations for similar aromatic compounds and are not from a specific study on this exact molecule.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (Egap) | 4.4 eV | Chemical reactivity & excitation energy |
While DFT is excellent for ground states, studying excited states often requires more sophisticated ab initio methods. core.ac.uk Time-Dependent DFT (TD-DFT) is a common approach for calculating vertical excitation energies, which correspond to electronic transitions observed in UV-Vis absorption spectra. nih.govijstr.org
For molecules like this compound, which may exhibit strong charge-transfer character in their excited states, single-reference methods can sometimes be insufficient. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a more accurate description. acs.org These methods are essential for constructing potential energy surfaces (PES) of excited states, which map the energy of the molecule as a function of its geometry. acs.org The PES is critical for understanding the pathways of photophysical processes, such as fluorescence and internal conversion, by revealing the geometries of excited state minima and the barriers between them. mdpi.com Studies on analogous fluorinated benzonitriles have successfully used these techniques to determine precise excitation energies and vibrational features in the excited state. mdpi.com
Following photoexcitation, molecules can return to the ground state through various radiative (fluorescence) and non-radiative pathways. Non-adiabatic deactivation pathways, which involve transitions between different electronic states, are particularly efficient and often occur at geometries known as conical intersections (CIs). At a CI, two potential energy surfaces become degenerate, providing a "funnel" for rapid, radiationless decay back to the ground state.
For aminobenzonitriles, a well-known non-adiabatic pathway involves the twisting of the amino group relative to the benzene (B151609) ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state. acs.org It is hypothesized that this compound would also exhibit such behavior. Computational modeling can locate the CI geometries connecting the first excited state (S₁) and the ground state (S₀). The energy and topology of these CIs are critical for predicting the efficiency of internal conversion, a key factor determining the fluorescence quantum yield. rsc.orgresearchgate.net The presence of a low-energy, accessible CI would explain a rapid and efficient non-radiative decay channel. rsc.org
Conformational Analysis and Torsional Barriers (e.g., Rotation of the Methylamino Group Relative to the Benzonitrile Ring)
The conformation of this compound, particularly the orientation of the methylamino group, significantly influences its electronic properties. The key degree of freedom is the torsion angle defined by the C-C-N-C bond between the ring and the methylamino substituent.
Computational methods can map the potential energy surface along this torsional coordinate to determine the rotational barrier. In the ground state (S₀), the molecule is expected to have a planar or near-planar geometry to maximize π-conjugation between the lone pair of the amino nitrogen and the aromatic ring. The energy barrier to rotation quantifies the stability of this planar form. In the excited state (S₁), however, the formation of a charge-transfer state often stabilizes a twisted (perpendicular) conformation, as predicted by the TICT model. acs.org Calculating these torsional profiles in both the ground and excited states is essential for understanding the molecule's photophysics and the mechanism of dual fluorescence observed in related compounds. rsc.orgresearchgate.net
Table 2: Hypothetical Torsional Barrier Data for this compound Note: This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.
| Electronic State | Conformation (Torsion Angle) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Ground State (S₀) | Planar (0°) | 0 | Most stable ground-state geometry |
| Ground State (S₀) | Perpendicular (90°) | ~40 | Rotational barrier (transition state) |
| Excited State (S₁) | Planar (0°, Franck-Condon) | 0 | Initially excited state |
Solvent Effects on Electronic Structure and Photophysical Processes Using Continuum and Explicit Solvent Models
The chemical environment can profoundly alter a molecule's properties. researchgate.net Computational models for solvation are crucial for bridging the gap between gas-phase calculations and experimental solution-phase behavior. wikipedia.org These models are generally classified as implicit or explicit. arxiv.orgarxiv.org
Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. youtube.comresearchgate.net This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's charge distribution, geometry, and electronic transition energies. wikipedia.org For a polar molecule like this compound, increasing solvent polarity is expected to stabilize charge-transfer excited states, leading to a red-shift (shift to longer wavelengths) in its fluorescence spectrum, a phenomenon known as solvatochromism. researchgate.net
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. wikipedia.org This is often done through quantum mechanics/molecular mechanics (QM/MM) methods, where the solute is treated with quantum mechanics and the solvent with classical molecular mechanics. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in continuum models. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. stanford.edu
For this compound, MD simulations can be used to:
Explore conformational space: MD can sample a wide range of molecular conformations at a given temperature, providing insight into the flexibility of the molecule and the populations of different conformers.
Analyze intermolecular interactions: By simulating the molecule in a box of explicit solvent molecules, MD can provide a detailed picture of the solvation shell structure. stanford.edu It allows for the calculation of properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.
Study dynamic processes: MD simulations are essential for understanding time-dependent phenomena, such as the rate of conformational changes or the dynamics of solvent reorganization around the excited molecule.
MD simulations provide a dynamic, statistical-mechanical perspective that complements the static, electronic-level insights from quantum chemical calculations. stanford.edu
Applications of 3 Fluoro 4 Methylamino Benzonitrile in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block for the Construction of Complex Molecular Architectures
Organic building blocks are foundational functionalized molecules essential for the bottom-up assembly of complex molecular architectures, playing a critical role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com The strategic placement of reactive sites on 3-Fluoro-4-(methylamino)benzonitrile makes it a versatile precursor. Chemists can selectively target the nitrile, the amino group, or the aromatic ring for various transformations. This versatility allows for its incorporation into larger, more complex molecules through a variety of synthetic reactions. sigmaaldrich.comsemanticscholar.org
The presence of the fluorine atom can influence the electronic properties and metabolic stability of the resulting complex molecules, a desirable trait in fields like drug discovery. enamine.net Similarly, the methylamino and nitrile groups offer handles for a wide range of chemical modifications, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and cyclizations. This multi-functional nature enables chemists to design and construct intricate molecular frameworks for diverse applications. semanticscholar.orgmdpi.com
Role as a Key Precursor in the Synthesis of Novel Fluorinated Aromatic Compounds
Fluorinated organic compounds often exhibit superior physicochemical properties compared to their non-fluorinated counterparts due to the strength of the carbon-fluorine bond. mdpi.com this compound is a key starting material for a variety of other fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals. nbinno.comgoogle.com Its structure is a component of more complex molecules developed for therapeutic applications. For instance, it forms part of a novel non-acetylenic metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator that has been advanced to clinical trials for psychiatric conditions. nih.gov
The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, and fluorinated compounds are central to this field. researchgate.net Analogs of this compound are particularly relevant as precursors for PET radioligands targeting specific receptors in the central nervous system, such as the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov
A key strategy involves synthesizing a precursor molecule that can be readily labeled with the positron-emitting isotope Fluorine-18 (¹⁸F). For example, a high-affinity mGluR5 radioligand, [¹⁸F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was developed for PET imaging. nih.gov The synthesis involved preparing a bromomethyl analog of the target molecule, which was then treated with [¹⁸F]fluoride ion to install the radioactive label in a high-yield nucleophilic substitution reaction. nih.gov This late-stage radiofluorination is a common and effective strategy for producing PET tracers. nih.govnih.gov
Another related compound, [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([¹⁸F]F-MTEB), was synthesized for PET imaging of mGluR5 via a nucleophilic aromatic substitution reaction from an aryl chloride precursor. nih.gov These examples highlight how the core benzonitrile (B105546) structure, similar to this compound, serves as an essential template for designing precursors for ¹⁸F-labeling.
Table 1: Research Findings on Related Radiotracers
| Radiotracer | Target Receptor | Precursor Type | Labeling Reaction | Radiochemical Yield |
|---|---|---|---|---|
| [¹⁸F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Bromomethyl analog | Nucleophilic substitution with [¹⁸F]fluoride | 87% nih.gov |
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqcuny.edu This approach is widely used in drug discovery to identify new lead compounds. youtube.com Building blocks like this compound are ideal starting points for creating libraries of substituted aryl systems.
The distinct functional groups on the molecule allow for its use in parallel synthesis schemes. For instance, the methylamino group can undergo reactions with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. Suzuki-Miyaura cross-coupling reactions are also a facile method for creating new carbon-carbon bonds on aryl systems, allowing for the synthesis of diversely substituted flavones from brominated precursors, demonstrating a powerful technique applicable to functionalized benzonitriles. researchgate.net By systematically reacting the core structure with a diverse set of reactants in a parallel fashion, a large library of novel, substituted fluorinated aryl compounds can be generated efficiently. nih.govuomustansiriyah.edu.iq
Development of Novel Organic Materials and Ligands (e.g., for Coordination Chemistry, Supramolecular Assemblies)
The structural features of this compound and its derivatives make them attractive candidates for the development of new organic materials and ligands. The nitrile and amino groups can act as coordination sites for metal ions, making them useful in coordination chemistry to form metal-organic frameworks (MOFs) or other complex assemblies. sigmaaldrich.com
Furthermore, the planar aromatic ring, coupled with the potential for hydrogen bonding via the N-H group, allows these molecules to participate in π-π stacking and other non-covalent interactions. These interactions are the driving forces for the self-assembly of molecules into larger, ordered supramolecular structures. For example, hydroquinone (B1673460) derivatives synthesized from 3,4-difluorobenzonitrile (B1296988) form zigzag chains in the solid state through O—H···N hydrogen bonds. nih.gov This demonstrates how the nitrile group on a fluorinated benzene (B151609) ring can direct the formation of supramolecular architectures. The ability to form such ordered assemblies is crucial for creating materials with specific electronic, optical, or porous properties.
Structure Reactivity and Structure Interaction Relationship Studies of 3 Fluoro 4 Methylamino Benzonitrile
Influence of the Fluorine Substituent on the Electronic Properties and Reactivity of the Aromatic Ring
The fluorine atom, positioned at the meta-position relative to the methylamino group and ortho to the cyano group, significantly modulates the electronic landscape of the aromatic ring. numberanalytics.com Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). numberanalytics.com This effect decreases the electron density of the aromatic ring, which can lower its reactivity towards electrophilic substitution reactions. numberanalytics.com The presence of fluorine can also increase the stability of the compound by making it more resistant to oxidation. numberanalytics.com
Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene (B151609) ring, this resonance effect is considerably weaker than its inductive effect. The net result is that fluorine typically acts as a deactivating group in electrophilic aromatic substitution, while directing incoming electrophiles to the ortho and para positions. In the context of 3-Fluoro-4-(methylamino)benzonitrile, the strong inductive withdrawal by fluorine can also influence the acidity of the N-H proton of the methylamino group and the electrophilicity of the nitrile carbon.
The incorporation of fluorine can also have significant steric effects, potentially hindering the approach of reactants to adjacent positions on the ring. numberanalytics.com Furthermore, the carbon-fluorine bond is known for its high strength and stability, which can enhance the metabolic stability of molecules in pharmaceutical applications. acs.org
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal from the aromatic ring due to high electronegativity. numberanalytics.com | Decreases electron density, deactivating the ring towards electrophilic attack. numberanalytics.com |
| Mesomeric Effect (+M) | Weak electron donation to the aromatic ring via lone pairs. | Partially counteracts the inductive effect, but is generally weaker. |
| Steric Hindrance | The physical size of the fluorine atom can obstruct reactions at adjacent positions. numberanalytics.com | May influence regioselectivity in substitution reactions. |
| Bond Stability | The C-F bond is exceptionally strong. acs.org | Enhances overall molecular stability and resistance to degradation. numberanalytics.com |
Impact of the Methylamino Group on Electron Density Distribution, Nucleophilicity, and Aromatic Ring Activation
In stark contrast to the fluorine substituent, the methylamino group (-NHCH₃) is a potent activating group in the context of electrophilic aromatic substitution. youtube.comnumberanalytics.com The nitrogen atom of the methylamino group possesses a lone pair of electrons that can be readily delocalized into the aromatic π-system through a strong resonance effect (+M). libretexts.org This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com
The methyl group attached to the nitrogen also contributes to the electron-donating nature of the substituent through a positive inductive effect (+I), further enhancing the electron density on the nitrogen and, consequently, the aromatic ring. byjus.com This increased electron density on the nitrogen atom also enhances its basicity compared to aniline (B41778). fiveable.me
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Resonance Effect (+M) | Strong donation of the nitrogen lone pair into the aromatic ring. libretexts.org | Significantly increases electron density, strongly activating the ring for electrophilic substitution. masterorganicchemistry.com |
| Inductive Effect (+I) | Weak electron donation from the methyl group to the nitrogen atom. byjus.com | Slightly increases the electron-donating ability of the amino group. |
| Directing Effect | Directs incoming electrophiles to the ortho and para positions. | Determines the regioselectivity of substitution reactions. |
| Nucleophilicity | Increases the overall nucleophilicity of the aromatic ring. masterorganicchemistry.com | Enhances the rate of reaction with electrophiles. numberanalytics.com |
Role of the Benzonitrile (B105546) Moiety in Electron Acceptance and Pi-Stacking Interactions
The benzonitrile moiety, characterized by the cyano group (-C≡N), exerts a strong electron-withdrawing influence on the aromatic ring. This occurs through both a negative inductive effect (-I) and a negative resonance effect (-M). masterorganicchemistry.com The cyano group can delocalize electron density from the ring onto the electronegative nitrogen atom. This deactivating nature of the nitrile group makes the aromatic ring less reactive towards electrophilic substitution and directs incoming electrophiles to the meta position. chegg.com
Beyond its electronic effects on reactivity, the benzonitrile moiety plays a crucial role in mediating intermolecular interactions, particularly π-stacking. The electron-deficient nature of the aromatic ring, enhanced by the cyano group, facilitates attractive interactions with electron-rich aromatic systems. rsc.org Computational studies on benzonitrile and its derivatives have shown that these molecules can form stable π-stacked dimers. banglajol.inforesearchgate.net The most stable configuration for the benzonitrile homodimer is an anti-face-to-face arrangement with a significant interaction energy. banglajol.info These π-stacking interactions are fundamental in molecular recognition and the self-assembly of molecules in the solid state.
| Property | Description | Significance |
|---|---|---|
| Electron Acceptance | Acts as a strong electron-withdrawing group via inductive and resonance effects. masterorganicchemistry.com | Deactivates the aromatic ring and influences regioselectivity. |
| Pi-Stacking Interactions | The electron-deficient π-system promotes interactions with other aromatic rings. rsc.org | Crucial for crystal packing, molecular recognition, and self-assembly. banglajol.inforesearchgate.net |
| Dipole Moment | The cyano group contributes significantly to the overall molecular dipole moment. aip.org | Influences solubility and intermolecular dipole-dipole interactions. |
Systematic Structural Modifications and Their Effects on Synthetic Accessibility and Chemical Transformations
The synthesis and chemical reactivity of this compound can be influenced by systematic modifications to its structure. For instance, the starting materials and synthetic routes can be adapted based on the desired substitution patterns. The synthesis of related compounds often involves multi-step processes that may include nitration, reduction, halogenation, and cyanation reactions. google.com
Modifications to the substituents can dramatically alter the synthetic accessibility. For example, the presence of the activating methylamino group can complicate certain reactions by making the ring too reactive, leading to side products or polymerization. Protecting the amino group, for instance by acetylation, is a common strategy to control its reactivity during synthetic transformations like nitration.
The fluorine atom can be introduced into the aromatic ring using various fluorination techniques, although direct fluorination can be challenging and may require specialized reagents. numberanalytics.comgoogle.com The regioselectivity of these reactions is a critical consideration. The transformation of the cyano group into other functional groups, such as carboxylic acids or amides, provides a pathway to a diverse range of derivatives. The interplay between the electronic effects of the existing substituents will govern the feasibility and outcome of these transformations. For example, the electron-withdrawing nature of the fluorine and cyano groups can facilitate nucleophilic aromatic substitution at other positions on the ring.
Computational Approaches to Correlate Structural Features with Chemical Reactivity and Intermolecular Recognition Principles
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. chemrxiv.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. mdpi.com These calculations can quantify the electronic effects of the substituents and predict the most likely sites for electrophilic or nucleophilic attack.
Computational methods are also invaluable for studying intermolecular interactions. The strength and geometry of π-stacking interactions can be calculated, providing insights into the crystal packing and binding affinity of the molecule. banglajol.inforesearchgate.net Molecular dynamics simulations can be used to explore the conformational landscape and the interactions of the molecule with its environment over time.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. qsardb.orgnih.govmdpi.com By correlating calculated molecular descriptors (such as electronic properties, size, and hydrophobicity) with experimentally observed activities, QSAR models can be developed to predict the properties of new, unsynthesized derivatives. This can significantly accelerate the discovery and optimization of molecules with desired functionalities. For substituted benzonitriles, QSAR models have been used to predict various properties, highlighting the importance of hydrophobicity and electronic descriptors. qsardb.org
Emerging Research Directions and Future Perspectives for 3 Fluoro 4 Methylamino Benzonitrile Research
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry, which focus on minimizing environmental impact and enhancing efficiency, are central to the future of chemical manufacturing. jddhs.combeilstein-journals.org Research is actively exploring sustainable synthetic routes for 3-Fluoro-4-(methylamino)benzonitrile, moving away from traditional methods that often rely on harsh conditions and hazardous materials. jddhs.com
A primary goal in green synthesis is the elimination of heavy metal catalysts, which can lead to product contamination and pose disposal challenges. Catalyst-free methodologies represent an ideal approach, relying on the intrinsic reactivity of molecules under specific conditions. researchgate.net Research in this area focuses on activating substrates through non-metallic means, potentially using high temperatures, pressure, or highly reactive, yet environmentally benign, reagents. For instance, catalyst-free methods have been successfully developed for the synthesis of other nitrile-containing compounds, such as 3-sulfone nitriles, often using water as a solvent, which highlights a promising direction for related molecules. rsc.org The development of one-pot, multi-component reactions that proceed without a catalyst is another key strategy being investigated to streamline the synthesis of complex molecules. nih.gov
Modern energy sources and reaction technologies are being harnessed to improve the synthesis of complex organic molecules. beilstein-journals.org
Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. arkat-usa.orgjmpas.com MAS has proven effective for a wide range of organic transformations, including the synthesis of various heterocyclic compounds and covalent organic frameworks (COFs). nih.govsemanticscholar.orgmdpi.com Its application to the synthesis of this compound is a promising avenue for creating a more energy-efficient and rapid production process. jddhs.com
Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. nih.govnih.gov Flow chemistry has been successfully applied to the preparation of various pharmaceutical agents and complex molecules, demonstrating its potential to optimize the synthesis of this compound for industrial-scale production. nih.govunimi.it
Table 1: Comparison of Synthetic Methodologies
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis (MAS) | Flow Chemistry |
|---|---|---|---|
| Heating Method | External (oil bath, heating mantle) | Dielectric heating via microwave irradiation | Precise, rapid heat exchange |
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Energy Efficiency | Often low, inefficient heat transfer | High, direct heating of reactants | High, efficient heat transfer |
| Scalability | Can be challenging | Moderate | Excellent, scalable by extending run time |
| Process Control | Limited | Moderate | Superior control over parameters |
| Safety | Risks associated with large volumes | Reduced risk due to smaller volumes | Enhanced safety with small reaction volumes |
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions, significantly reducing energy consumption and waste generation. nih.gov Enzymes like transaminases and imine reductases are particularly relevant for the synthesis of amine-containing pharmaceuticals. mdpi.commdpi.com Future research will likely focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, representing a major step towards a truly green manufacturing process. illinois.edu
Eco-Friendly Solvents: Traditional organic solvents are often volatile, toxic, and environmentally harmful. nih.gov The shift towards green solvents is a cornerstone of sustainable chemistry. researchgate.net Research is exploring alternatives such as water, supercritical fluids (like scCO₂), ionic liquids, and bio-based solvents (e.g., ethyl lactate) for organic synthesis. orientjchem.org Identifying suitable green solvent systems for the synthesis and purification of this compound is a critical area of investigation. orientjchem.org
Table 2: Examples of Eco-Friendly Solvents and Their Potential Applications
| Solvent Type | Examples | Key Properties | Potential Application Area |
|---|---|---|---|
| Aqueous | Water | Non-toxic, non-flammable, inexpensive | Early synthetic steps, biocatalytic reactions |
| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, recyclable, tunable properties | Extractions, purifications, certain reactions |
| Ionic Liquids | Imidazolium salts | Low volatility, high thermal stability | Catalysis, specialized reaction media |
| Bio-based Solvents | Ethyl lactate, Glycerol | Biodegradable, derived from renewable resources | Replacement for traditional polar aprotic solvents |
| Fluorous Solvents | Perfluorinated compounds | Low environmental impact, highly selective | Organic synthesis and separations |
Exploration of Novel Catalytic Applications Involving this compound as a Ligand or Reactant
The unique electronic and structural features of this compound—namely the electron-withdrawing nitrile and fluorine groups combined with the electron-donating methylamino group—make it an intriguing candidate for applications in catalysis. Research is anticipated to explore its potential as a ligand that can coordinate with metal centers. The specific arrangement of functional groups could create novel pincer-type or bidentate ligands, where the fluorine atom modulates the electronic properties of the metal catalyst, potentially influencing its activity and selectivity in reactions such as nitrile hydration or cross-coupling. rug.nl
Integration into Supramolecular Chemistry, Self-Assembly, and Nanotechnology Platforms
The distinct functionalities of this compound offer opportunities for its use as a building block in supramolecular chemistry. The aromatic ring can engage in π-stacking interactions, while the nitrile and amino groups can act as hydrogen bond acceptors and donors, respectively. These non-covalent interactions could be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures like liquid crystals, gels, or organic nanotubes. In nanotechnology, this molecule could serve as a precursor for functionalized nanoparticles or as a component in molecular electronic devices, where its electronic properties can be precisely tuned.
Investigation of Advanced Spectroscopic Probes and Imaging Techniques for Real-Time Reaction Monitoring
Many aminobenzonitrile derivatives exhibit interesting photophysical properties, including fluorescence. rsc.org The introduction of a fluorine substituent can significantly alter these properties, such as fluorescence quantum yields and decay times. rsc.org Future research could investigate the specific spectroscopic signature of this compound and its derivatives. If the molecule's fluorescence or other spectroscopic properties change predictably during a chemical transformation, it could be developed into an in-situ probe for real-time reaction monitoring. This would align with Process Analytical Technology (PAT) initiatives in the pharmaceutical and chemical industries, allowing for more precise control and optimization of synthetic processes. jddhs.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl lactate |
Q & A
Basic Research Questions
Q. How is 3-Fluoro-4-(methylamino)benzonitrile synthesized in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine or bromine) at the 4-position of a fluorinated benzonitrile precursor with methylamine under basic conditions (e.g., NaOH or KF). Reaction optimization may require inert atmospheres (N₂) and polar aprotic solvents like 1,4-dioxane. Multi-step routes, such as those used in pharmaceutical intermediates (e.g., enzalutamide synthesis), involve coupling reactions with boronic acids (e.g., Suzuki-Miyaura) to introduce aryl groups .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- ¹³C/¹⁹F-NMR : To confirm fluorine substitution patterns and nitrile group presence (e.g., 126 MHz ¹³C-NMR and 282 MHz ¹⁹F-NMR in CD₂Cl₂) .
- X-ray crystallography : For resolving molecular geometry and hydrogen-bonding interactions, as demonstrated in structurally similar benzonitrile derivatives .
- IR spectroscopy : To identify nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and fluorine-related peaks .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations assess electronic effects (e.g., fluorine’s electron-withdrawing nature) on reaction barriers. Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible pathways by analyzing substituent effects on regioselectivity and intermediate stability .
Q. What are the challenges in analyzing adsorption behavior of benzonitrile derivatives on metal surfaces?
- Methodological Answer : Adsorption studies (e.g., on Ag, Au, or Fe-doped surfaces) require ultra-high vacuum conditions and surface-sensitive techniques like XPS or STM. Challenges include quantifying orientation (flat vs. vertical) of the nitrile group and competing interactions between fluorine, nitrile, and π-systems with surface atoms .
Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions of fluorinated benzonitriles?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions. Steric hindrance from bulky substituents (e.g., methylamino groups) can further limit accessibility to specific sites, as shown in crystallographic studies of related compounds .
Methodological Challenges & Data Analysis
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- Discrepancies in NMR shifts due to solvent effects (e.g., CD₂Cl₂ vs. DMSO-d₆) can be resolved by comparing with X-ray data .
- IR and mass spectrometry help confirm functional groups when NMR signals overlap .
Q. How are reaction yields optimized in multi-step syntheses involving fluorinated benzonitriles?
- Methodological Answer : Key strategies include:
- Temperature control : Maintaining ≤40°C during exothermic steps (e.g., peroxide-mediated oxidations) to prevent side reactions .
- Catalyst screening : Pd/C for hydrogenation or palladium complexes for coupling reactions .
- Purification : Gradient HPLC or recrystallization to isolate high-purity intermediates .
Emerging Research Directions
Q. What role do fluorinated benzonitriles play in developing interstellar aromatic chemistry models?
- Methodological Answer : Benzonitrile derivatives are studied as proxies for interstellar polycyclic aromatic hydrocarbons (PAHs). Gas-phase experiments and radio astronomy data (e.g., rotational spectra) are combined with kinetic modeling to simulate low-temperature reaction pathways in molecular clouds .
Q. How can fluorinated benzonitriles act as precursors for bioactive molecules in medicinal chemistry?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
